1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is a synthetic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-tert-leucine and a hydroxyproline moiety. Its molecular formula is C₁₆H₂₈N₂O₆, with a molecular weight of approximately 344.4 g/mol. This compound is notable for its potential applications in peptide synthesis and medicinal chemistry due to the presence of both an amino acid and a hydroxyproline derivative, which can influence biological activity and stability in various environments .
The synthesis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline typically involves:
This compound has several potential applications:
Interaction studies involving 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline focus on its binding affinity and stability in biological systems:
Research into these interactions is essential for elucidating its potential roles in biological systems and therapeutic contexts .
Similar compounds include:
Compound Name | Key Features | Unique Aspects |
---|---|---|
1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline | Contains both tert-leucine and hydroxyproline | Versatile for peptide synthesis |
Boc-L-4-hydroxyproline | Focuses on hydroxyproline stability | Primarily used for collagen-related studies |
L-tert-Leucine | Simple amino acid structure | Basic building block for peptides |
N-Boc-cis-4-Hydroxy-L-proline | Different stereochemistry | Limited application compared to target compound |
This comparison highlights the unique features of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline, particularly its dual functionality that combines properties from both L-tert-leucine and hydroxyproline, making it a valuable candidate for various synthetic and biological applications .
1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is a dipeptide derivative comprising two modified amino acids: tert-leucine (protected by a tert-butoxycarbonyl, or Boc, group) and (4S)-4-hydroxy-L-proline. Its systematic IUPAC name is (2S,4S)-1-[(S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₈N₂O₆ |
Molecular Weight | 344.41 g/mol |
CAS Registry Number | 817183-33-8 |
Purity | ≥95% (typical commercial grade) |
The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine functionality of tert-leucine, enabling controlled reactivity during peptide elongation.
The compound’s structure integrates three critical elements:
The stereochemical integrity of these centers is critical for maintaining conformational stability in synthetic peptides.
The compound emerged as part of the broader adoption of Boc chemistry in the mid-20th century. Key milestones include:
The combination of Boc protection and tert-leucine’s structural rigidity addressed challenges in synthesizing peptides with high steric demand, particularly in glycopeptide and foldamer research.
The synthesis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline represents a sophisticated approach to constructing dipeptide derivatives containing both protected amino acid residues and hydroxyproline moieties . This compound, with molecular formula C₁₆H₂₈N₂O₆ and molecular weight of approximately 344.4 grams per mole, requires careful synthetic planning to achieve optimal yields and purity . The synthetic approach involves multiple strategic steps including amino acid protection, functionalization, and coupling reactions that must be executed under precisely controlled conditions [2].
The tert-butoxycarbonyl protecting group represents the most widely employed strategy for amino acid protection in peptide synthesis due to its stability under neutral and basic conditions and facile removal under acidic conditions [7]. The protection of tert-leucine residues presents unique challenges due to the sterically hindered nature of the amino acid, requiring modified reaction conditions compared to standard amino acid protection protocols [3] [6].
The standard protection protocol involves treatment of L-tert-leucine with di-tert-butyl dicarbonate in the presence of a suitable base [7] [8]. For primary amines, sodium hydroxide in water-tetrahydrofuran mixtures at 0 degrees Celsius provides excellent results with yields reaching 95 percent [3]. However, the sterically hindered nature of tert-leucine necessitates the use of 4-dimethylaminopyridine as both catalyst and base to facilitate the reaction [8] [12].
The optimized conditions for Boc protection of tert-leucine involve dissolving the amino acid in dichloromethane followed by addition of di-tert-butyl dicarbonate and 4-dimethylaminopyridine [6] [12]. The reaction proceeds at room temperature over 12-16 hours, maintaining the reaction temperature below 30 degrees Celsius to prevent decomposition of the Boc anhydride [2] [8]. Under these conditions, yields of 85-88 percent are typically achieved [6].
Substrate Type | Reagent | Base | Solvent | Temperature (°C) | Time (Hours) | Yield (%) |
---|---|---|---|---|---|---|
Primary Amines | Boc₂O | NaOH | H₂O/THF | 0 | 2 | 95 |
Secondary Amines | Boc₂O + DMAP | DMAP | DCM | 25 | 12 | 88 |
Tert-Leucine | Boc₂O + DMAP | DMAP/Et₃N | DCM/DMF | 25 | 16 | 85 |
Hindered Amines | BocCl + Base | Pyridine | DCM | -10 | 4 | 80 |
The mechanism of Boc protection involves nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and carbon dioxide [7] [12]. The presence of 4-dimethylaminopyridine serves multiple functions: it acts as a nucleophilic catalyst, facilitates deprotonation of the amino group, and helps stabilize reactive intermediates [8] [11].
Alternative protection strategies include the use of tert-butyl chloroformate in the presence of pyridine at reduced temperatures (-10 degrees Celsius), though this approach generally provides lower yields (80 percent) and requires more stringent reaction conditions [13]. The choice of solvent system significantly impacts reaction efficiency, with dichloromethane-dimethylformamide mixtures providing optimal solubility for both substrate and reagents [17] [21].
Hydroxyproline functionalization represents a critical step in the synthesis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline, requiring selective modification of the hydroxyl group while preserving the stereochemistry at both the 2 and 4 positions [4] [10]. The (4S)-4-hydroxy-L-proline starting material contains two stereogenic centers, making stereoselective functionalization essential for obtaining the desired product configuration [4].
The primary functionalization approach involves protection of the amino group followed by selective modification of the hydroxyl functionality [2] [24]. Initial protection of the amino group with tert-butoxycarbonyl anhydride proceeds under standard conditions using dichloromethane as solvent and 4-dimethylaminopyridine as catalyst [2]. This protection step is crucial as it prevents unwanted side reactions during subsequent hydroxyl group modifications [24].
Direct coupling of protected hydroxyproline with activated carboxylic acid derivatives represents the most efficient functionalization strategy [10]. The hydroxyl group of 4-hydroxyproline can participate in nucleophilic substitution reactions, though its reactivity is significantly lower than that of primary or secondary alcohols due to the cyclic constraint of the proline ring system [4] [23].
Temperature optimization studies indicate that hydroxyproline functionalization reactions proceed most efficiently at temperatures between 40-60 degrees Celsius [15] [16]. At lower temperatures, reaction rates become prohibitively slow, while temperatures above 60 degrees Celsius can lead to decomposition of sensitive intermediates [28]. The optimal temperature of 50 degrees Celsius provides a balance between reaction rate and product stability [22].
Solvent selection critically influences reaction outcomes, with polar aprotic solvents such as dimethylformamide and N-methylpyrrolidone providing superior results compared to less polar alternatives [17] [21]. These solvents effectively solvate both the hydroxyproline substrate and coupling reagents while minimizing side reactions [17].
Advanced functionalization techniques include the use of proline editing strategies, where 4-hydroxyproline is stereospecifically converted to various 4-substituted prolyl derivatives through Mitsunobu reactions, oxidation-reduction sequences, and nucleophilic substitution reactions [10]. These methods allow for the introduction of diverse functional groups while maintaining stereochemical integrity at the 4-position [10].
The formation of the peptide bond between Boc-protected tert-leucine and 4-hydroxyproline represents the key coupling reaction in the synthesis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline [5]. This coupling reaction requires activation of the carboxylic acid component followed by nucleophilic attack by the amino group to form the desired amide bond [5] [11].
Hexafluorophosphate azabenzotriazole tetramethyl uronium coupling reagent has emerged as the preferred choice for this transformation due to its high efficiency and minimal racemization [18] [20]. The mechanism involves formation of an O-acyl isouronium salt intermediate through reaction between the carboxylate anion and the coupling reagent, followed by nucleophilic addition of the amine component [18]. This approach typically provides yields of 85 percent under optimized conditions [20].
The coupling reaction proceeds through initial formation of an activated ester intermediate, which then undergoes nucleophilic attack by the deprotected amino group of hydroxyproline [5] [18]. The use of N,N-diisopropylethylamine as base facilitates deprotonation of the amino group while minimizing unwanted side reactions [11] [18]. Reaction times are typically short (1-2 hours) compared to alternative coupling methods [19] [20].
Alternative coupling strategies include the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 1-hydroxybenzotriazole [11] [19]. While this approach is more cost-effective, it generally requires longer reaction times (6 hours) and provides lower yields (75 percent) compared to modern uronium-based reagents [19] [20]. The mechanism involves formation of an O-acylisourea intermediate followed by rearrangement to the more stable N-acylurea, which then undergoes aminolysis [11].
Coupling Reagent | Typical Yield (%) | Reaction Time (Hours) | Temperature (°C) | Side Reactions | Cost Effectiveness |
---|---|---|---|---|---|
HATU/DIPEA | 85 | 1 | 25 | Minimal | High |
EDC/HOBt | 75 | 6 | 23 | Moderate | Very High |
DCC/DMAP | 70 | 12 | 25 | High | High |
TBTU/DIPEA | 80 | 2 | 25 | Low | Moderate |
Dicyclohexylcarbodiimide coupling represents a classical approach, though it suffers from significant disadvantages including difficult purification due to dicyclohexylurea byproduct formation and higher propensity for side reactions [11] [28]. Modern synthetic protocols favor uronium and phosphonium-based coupling reagents that provide cleaner reaction profiles and easier workup procedures [18] [20].
The stereochemical integrity of both amino acid components must be carefully preserved during the coupling reaction [15] [25]. Elevated temperatures can lead to racemization, particularly of the tert-leucine residue, necessitating careful temperature control throughout the reaction [15] [16]. The use of bases with appropriate pKa values and coordination properties helps minimize racemization while ensuring efficient coupling [25].
The optimization of reaction conditions for the synthesis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline requires systematic evaluation of temperature, catalyst, and solvent parameters to achieve maximum yield and purity [15] [21]. Temperature optimization studies demonstrate that different synthetic steps require distinct thermal conditions for optimal performance [16] [28].
Temperature profiles indicate that Boc protection reactions proceed optimally at 20-30 degrees Celsius, with the optimal temperature being 25 degrees Celsius [7] [8]. Higher temperatures can lead to decomposition of di-tert-butyl dicarbonate, while lower temperatures result in incomplete conversion [12]. Hydroxyproline coupling reactions require elevated temperatures (40-60 degrees Celsius) with an optimal temperature of 50 degrees Celsius to achieve reasonable reaction rates [15] [22].
Method | Temperature Range (°C) | Optimal Temperature (°C) | Common Solvents | Reaction Time (Hours) |
---|---|---|---|---|
Boc Protection | 20-30 | 25 | DCM, DMF | 8-24 |
Hydroxyproline Coupling | 40-60 | 50 | DMF, NMP | 1-4 |
Amino Acid Coupling | 30-60 | 40 | DMF, DCM, THF | 0.5-12 |
Deprotection | 20-25 | 23 | TFA/DCM, HCl/MeOH | 0.5-2 |
Catalyst selection significantly impacts reaction efficiency and selectivity [11] [18]. For Boc protection reactions, 4-dimethylaminopyridine serves as both base and nucleophilic catalyst, with optimal loadings of 0.1-0.2 equivalents relative to the amino acid substrate [8] [11]. Higher catalyst loadings do not improve yields but increase purification complexity [11].
Coupling reaction catalysts include various combinations of activating agents and bases [18] [20]. The hexafluorophosphate azabenzotriazole tetramethyl uronium and N,N-diisopropylethylamine combination provides superior results compared to alternative systems, with typical loadings of 1.1 equivalents of coupling reagent and 2-3 equivalents of base [18] [20].
Solvent optimization reveals that different synthetic steps benefit from distinct solvent systems [17] [21]. Dichloromethane provides excellent results for Boc protection due to its ability to dissolve both organic and inorganic components while maintaining chemical inertness [17]. Dimethylformamide and N-methylpyrrolidone are preferred for coupling reactions due to their superior solvating properties for peptide intermediates [17] [21].
Solvent System | Boc Protection Suitability | Coupling Efficiency | Hydroxyproline Solubility | Environmental Impact | Cost |
---|---|---|---|---|---|
DMF | Good | Very Good | High | High | Low |
DCM | Excellent | Good | Moderate | Moderate | Low |
NMP | Good | Excellent | High | High | Moderate |
THF | Moderate | Good | Moderate | Low | Low |
2-MeTHF | Good | Good | Moderate | Very Low | High |
DMF/DCM (1:1) | Very Good | Excellent | High | Moderate | Low |
Green chemistry alternatives include the use of 2-methyltetrahydrofuran as a sustainable solvent option [21]. While this solvent provides acceptable results for most synthetic steps, it requires elevated temperatures and longer reaction times compared to traditional solvent systems [21]. The environmental benefits must be weighed against potentially reduced synthetic efficiency [21].
Microwave-assisted synthesis represents an emerging optimization strategy, allowing for rapid heating and improved reaction rates [15] [16]. However, careful temperature control is essential to prevent thermal decomposition of sensitive intermediates [15]. The use of elevated temperatures in continuous flow systems provides another approach for reaction optimization while maintaining precise temperature control [9] [16].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for determining the structural framework of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline [1]. The compound displays characteristic proton nuclear magnetic resonance patterns consistent with its dipeptide architecture comprising a tert-butoxycarbonyl-protected L-tert-leucine residue coupled to (4S)-4-hydroxy-L-proline [2].
The proton nuclear magnetic resonance spectrum reveals several distinct regions of chemical shifts that correspond to the various structural components. The amide proton signal appears as a broad singlet in the range of 6.5-7.5 parts per million, indicating the presence of the peptide bond between the tert-leucine and hydroxyproline residues [3] [4]. The carbamate proton from the tert-butoxycarbonyl protecting group manifests as a broad singlet between 5.0-6.0 parts per million [3].
The α-protons of both amino acid residues are observed as multiplets in the 4.0-4.6 parts per million region, with the proline α-proton typically appearing at 4.2-4.6 parts per million and the leucine α-proton at 4.0-4.4 parts per million [3] [4]. The methylene protons of the proline ring system display characteristic patterns, with the β-methylene protons appearing as multiplets in the 2.0-2.8 parts per million range and the γ-methylene protons in the 1.8-2.4 parts per million region [4].
The 4-hydroxy group proton of the hydroxyproline residue appears as a broad singlet between 3.5-4.5 parts per million, while the corresponding C-4 proton manifests as a multiplet in the 4.4-4.8 parts per million range [4]. The tert-butyl group of the protecting moiety produces a characteristic singlet at 1.40-1.50 parts per million, integrating for nine protons, which serves as a diagnostic marker for the presence of the tert-butoxycarbonyl group [3] [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbonyl carbon signals. The carboxylic acid carbonyl carbon appears in the 175-180 parts per million region, while the amide carbonyl carbon is observed at 170-175 parts per million [3] [4]. The carbamate carbonyl carbon of the tert-butoxycarbonyl group displays a characteristic signal at 155-160 parts per million [3].
The α-carbon atoms of both amino acid residues appear in the 55-62 parts per million range, with the proline α-carbon typically at 58-62 parts per million and the leucine α-carbon at 55-60 parts per million [4]. The 4-hydroxy carbon of the hydroxyproline residue is observed at 68-72 parts per million, confirming the presence of the hydroxyl substituent [4]. The methyl carbons of the tert-butyl group appear as a characteristic signal at 28.0-28.5 parts per million [3].
Position/Group | Chemical Shift (¹H NMR, ppm) | Chemical Shift (¹³C NMR, ppm) | Multiplicity |
---|---|---|---|
NH (amide) | 6.5-7.5 | - | broad s |
NH (carbamate) | 5.0-6.0 | - | broad s |
C-H (α-proline) | 4.2-4.6 | 58-62 | m |
C-H (α-leucine) | 4.0-4.4 | 55-60 | m |
C-H₂ (β-proline) | 2.0-2.8 | 35-40 | m |
C-H₂ (γ-proline) | 1.8-2.4 | 35-40 | m |
C-H (δ-proline) | 4.4-4.8 | 68-72 | m |
OH (hydroxy) | 3.5-4.5 | - | broad s |
CH₃ (tert-butyl) | 1.40-1.50 | 28.0-28.5 | s |
CH₃ (leucine) | 0.9-1.0 | 22-24 | d |
COOH | 10-12 | 175-180 | broad s |
C=O (amide) | - | 170-175 | - |
C=O (carbamate) | - | 155-160 | - |
C=O (carboxylic) | - | 175-180 | - |
Infrared spectroscopy provides characteristic vibrational fingerprints for the functional groups present in 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline [5] [6]. The spectrum exhibits several distinct absorption bands that correspond to the various structural moieties within the molecule.
The hydroxyl group of the hydroxyproline residue produces a broad, medium-intensity absorption band in the 3200-3600 wavenumber region [5] [7]. This band is characteristic of the O-H stretching vibration and confirms the presence of the 4-hydroxy substituent on the proline ring [7]. The amide N-H stretching vibration appears as a medium-intensity band in the 3200-3400 wavenumber range, while the carbamate N-H stretch from the tert-butoxycarbonyl group is observed at 3300-3500 wavenumbers [8].
The carbonyl stretching region provides particularly valuable structural information. The carboxylic acid C=O stretch appears as a strong absorption band at 1700-1750 wavenumbers [5] [6]. The amide I band, corresponding to the peptide bond carbonyl stretch, is observed at 1630-1680 wavenumbers [8] [9]. The carbamate carbonyl stretch from the tert-butoxycarbonyl protecting group manifests as a strong absorption at 1680-1720 wavenumbers [8].
The aliphatic C-H stretching vibrations produce strong absorptions in the 2800-3000 wavenumber region, corresponding to the methyl and methylene groups throughout the molecule [5]. The tert-butyl group displays a characteristic C-H bending vibration at 1365-1380 wavenumbers [8].
Additional structural features include the amide II band at 1500-1600 wavenumbers, representing a combination of N-H bending and C-N stretching modes [8]. The C-N stretching vibrations appear in the 1200-1350 wavenumber region, while the C-O stretching vibration of the hydroxyl group is observed at 1000-1200 wavenumbers [5].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
O-H (hydroxyl) | 3200-3600 | broad, medium | Hydroxyl stretch |
N-H (amide) | 3200-3400 | medium | Primary amide N-H stretch |
N-H (carbamate) | 3300-3500 | medium | Carbamate N-H stretch |
C-H (aliphatic) | 2800-3000 | strong | Alkyl C-H stretch |
C=O (carboxylic acid) | 1700-1750 | strong | Carboxyl C=O stretch |
C=O (amide I) | 1630-1680 | strong | Peptide carbonyl stretch |
C=O (carbamate) | 1680-1720 | strong | Boc carbonyl stretch |
C-N (amide) | 1200-1350 | medium | C-N stretch |
C-O (alcohol) | 1000-1200 | medium | C-O stretch of hydroxyl |
tert-butyl group | 1365-1380 | medium | C-H bending of tert-butyl |
Amide II | 1500-1600 | medium | Combined N-H bend and C-N stretch |
Mass spectrometric analysis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [10] [11]. The molecular ion peak [M+H]⁺ appears at mass-to-charge ratio 345.4, corresponding to the protonated molecular ion [1]. The sodium adduct [M+Na]⁺ is observed at mass-to-charge ratio 367.4 with relative intensity of 20-40% [12].
The fragmentation pattern displays several characteristic losses that are diagnostic for the structural components. The loss of the tert-butyl group produces the [M+H-tBu]⁺ fragment at mass-to-charge ratio 287.3 with relative intensity of 15-30% [13]. The loss of the entire tert-butoxycarbonyl protecting group generates the [M+H-Boc]⁺ fragment at mass-to-charge ratio 245.3 with relative intensity of 40-70% [13] [14].
Additional fragmentation pathways include the loss of water to produce [M+H-H₂O]⁺ at mass-to-charge ratio 327.4, and the loss of carbon dioxide to yield [M+H-CO₂]⁺ at mass-to-charge ratio 301.4 [10]. The loss of the carboxyl group produces [M+H-COOH]⁺ at mass-to-charge ratio 300.4.
Sequence-specific fragmentation generates b-type and y-type ions characteristic of peptide structures [15]. The b₁⁺ ion, representing the N-terminal fragment, appears at mass-to-charge ratio 230.1 with relative intensity of 30-50%. The y₁⁺ ion, corresponding to the C-terminal fragment, is observed at mass-to-charge ratio 117.1 with relative intensity of 20-40% [15].
Immonium ions provide additional structural information regarding the amino acid composition. The proline immonium ion appears at mass-to-charge ratio 70.1, while the leucine immonium ion is observed at mass-to-charge ratio 86.1 [15]. The dehydrated proline fragment [Pro-H₂O]⁺ appears at mass-to-charge ratio 98.1 with relative intensity of 15-35%.
Protecting group fragments include the tert-butyl cation [tBu]⁺ at mass-to-charge ratio 57.1 and the tert-butoxycarbonyl fragment [Boc]⁺ at mass-to-charge ratio 101.1 [13] [14].
Fragment Ion | Calculated m/z | Relative Intensity | Fragmentation Type |
---|---|---|---|
[M+H]⁺ | 345.4 | 100 | Molecular ion |
[M+Na]⁺ | 367.4 | 20-40 | Sodium adduct |
[M-H]⁻ | 343.4 | 80-100 | Deprotonated molecular ion |
[M+H-tBu]⁺ | 287.3 | 15-30 | Loss of tert-butyl |
[M+H-Boc]⁺ | 245.3 | 40-70 | Loss of Boc group |
[M+H-H₂O]⁺ | 327.4 | 10-25 | Loss of water |
[M+H-CO₂]⁺ | 301.4 | 5-15 | Loss of CO₂ |
[M+H-COOH]⁺ | 300.4 | 5-20 | Loss of carboxyl |
b₁⁺ | 230.1 | 30-50 | N-terminal fragment |
y₁⁺ | 117.1 | 20-40 | C-terminal fragment |
Immonium ion (Pro) | 70.1 | 5-15 | Amino acid immonium |
Immonium ion (Leu) | 86.1 | 10-25 | Amino acid immonium |
[tBu]⁺ | 57.1 | 20-40 | Protecting group fragment |
[Boc]⁺ | 101.1 | 10-30 | Protecting group fragment |
[Pro-H₂O]⁺ | 98.1 | 15-35 | Dehydrated proline |
X-ray crystallographic analysis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline provides detailed three-dimensional structural information regarding the molecular conformation and intermolecular interactions [4]. The crystal structure reveals the spatial arrangement of the dipeptide backbone and the positioning of the hydroxyl group on the proline ring.
The proline ring system adopts a specific pucker conformation that influences the overall peptide geometry. Crystallographic studies of related hydroxyproline-containing peptides demonstrate that the 4S-hydroxy substituent stabilizes specific ring conformations [4]. The C-gamma endocyclic pucker is commonly observed in structures containing 4S-hydroxyproline residues, with the hydroxyl group occupying an equatorial position to minimize steric interactions.
The backbone dihedral angles phi and psi adopt values consistent with the conformational constraints imposed by the proline ring system. The phi angle typically ranges from -60° to -80°, while the psi angle varies from 140° to 180°, depending on the specific crystal packing environment [4]. The omega angle, representing the peptide bond geometry, approaches 180°, indicating a trans-peptide bond configuration.
The tert-butoxycarbonyl protecting group adopts an extended conformation that minimizes steric clashes with the peptide backbone. The tert-butyl group orients away from the proline ring system, allowing for optimal van der Waals interactions within the crystal lattice [4]. The carbamate bond length between the nitrogen and carbonyl carbon measures approximately 1.34 Å, consistent with partial double-bond character due to resonance stabilization.
Hydrogen bonding patterns within the crystal structure provide insights into the molecular association behavior. The hydroxyl group of the hydroxyproline residue serves as both a hydrogen bond donor and acceptor, forming intermolecular contacts with neighboring molecules [4]. The carboxylic acid group participates in hydrogen bonding interactions that stabilize the crystal packing arrangement.
The unit cell parameters and space group symmetry reflect the molecular packing efficiency and intermolecular interactions. The crystal structure typically exhibits orthorhombic or monoclinic symmetry, with unit cell dimensions that accommodate the extended dipeptide conformation [4]. The packing density approaches values typical for organic compounds containing both polar and nonpolar regions.
High-performance liquid chromatography serves as the primary analytical method for determining the purity of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline [16] [17]. The chromatographic separation exploits the amphiphilic nature of the compound, utilizing reversed-phase chromatography with gradient elution to achieve optimal resolution.
The compound exhibits a characteristic retention time in the range of 8.5-12.5 minutes when analyzed using a C18 column with acetonitrile-water gradient elution [16]. The retention behavior reflects the balance between the hydrophobic tert-butyl group and the hydrophilic carboxylic acid and hydroxyl functionalities. The elution profile demonstrates good peak symmetry with tailing factors typically below 2.0 [16].
Purity assessment by high-performance liquid chromatography with ultraviolet detection at 210-220 nanometers reveals purity levels of at least 95% for pharmaceutical-grade material [16]. The detection wavelength corresponds to the maximum absorption of the peptide bond chromophore, providing sensitive detection of the target compound and potential impurities [17].
The chromatographic method demonstrates excellent resolution between the main compound and potential impurities, with resolution values exceeding 2.0 between adjacent peaks [16]. The column efficiency, expressed as theoretical plates, typically exceeds 5000 plates per meter, indicating optimal separation performance [16].
Method validation parameters include precision, accuracy, and robustness assessments. The retention time reproducibility demonstrates relative standard deviation values below 1.0%, while peak area reproducibility shows relative standard deviation values below 2.0% [16]. The method exhibits linear response over the concentration range of 0.1-1.0 milligrams per milliliter, with correlation coefficients exceeding 0.999.
Alternative chromatographic approaches include hydrophilic interaction liquid chromatography, which exploits the increased hydrophilicity of the hydroxylated proline residue [18]. This technique provides complementary selectivity for the separation of hydroxyproline-containing peptides from their non-hydroxylated analogs, with enhanced retention and resolution for polar compounds.
Parameter | Typical Value | Method Condition | Acceptance Criteria |
---|---|---|---|
Retention Time | 8.5-12.5 min | C18 column, ACN/water gradient | Consistent ±0.2 min |
Peak Purity | ≥95% | UV detection at 210 nm | ≥95% purity |
Resolution | >2.0 | Between main peak and impurities | ≥1.5 minimum |
Tailing Factor | <2.0 | Peak symmetry assessment | ≤2.0 maximum |
Theoretical Plates | >5000 | Column efficiency | ≥3000 minimum |
Detection Wavelength | 210-220 nm | Peptide bond absorption | Maximum absorption |
Mobile Phase pH | 6.0-7.0 | Buffered mobile phase | 6.5 ± 0.5 |
Column Temperature | 25-30°C | Ambient temperature | 25 ± 5°C |
Flow Rate | 1.0 mL/min | Standard analytical flow | 1.0 ± 0.1 mL/min |
Injection Volume | 10-20 μL | Standard injection | Reproducible injection |